Scientific Field: Materials Science
Summary of Application: 2-Amino-4-chloro-5-nitrophenol is used in the synthesis of a potentially useful organic adduct compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA).
Methods of Application: The compound was synthesized and grown as optically transparent single crystals by a conventional slow evaporation solution technique (SEST).
Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm.
Scientific Field: Medicinal Chemistry
Summary of Application: 2-Amino-4-chloro-5-nitrophenol is used in the synthesis of achiral analogs of duocarmycin SA (DUMSA), a potent antitumor antibiotic
Results or Outcomes: The achiral analogs of DUMSA covalently reacted with adenine-N3 in AT-rich sequences.
Scientific Field: Industrial Chemistry
Summary of Application: 2-Amino-4-chloro-5-nitrophenol is a pivotal reagent in the production of various compounds, including drugs, dyes, and polymers.
Results or Outcomes: The outcomes of these syntheses are various compounds, including drugs, dyes, and polymers.
Scientific Field: Organic Chemistry
Summary of Application: 2-Amino-4-chloro-5-nitrophenol may be used to synthesize benzoxazole derivatives.
Results or Outcomes: The outcome of this synthesis is benzoxazole derivatives.
2-Amino-4-chloro-5-nitrophenol is an organic compound with the molecular formula CHClNO. It appears as an orange powder that can darken upon heating. This compound is characterized by the presence of an amino group, a chloro group, and a nitro group on a phenolic structure, making it a member of the class of chloronitrophenols. Its chemical structure contributes to its reactivity and potential applications in various fields, including dyes and pharmaceuticals .
There is no documented research on a specific mechanism of action for ACNP in biological systems.
Several methods exist for synthesizing 2-amino-4-chloro-5-nitrophenol:
2-Amino-4-chloro-5-nitrophenol finds applications in various domains:
Studies on the interactions of 2-amino-4-chloro-5-nitrophenol with other chemicals reveal its reactivity towards strong oxidizing agents, which could lead to hazardous situations if not managed properly. Additionally, its biological interactions suggest potential uses in medical applications but also necessitate safety precautions due to its irritant properties .
Several compounds share structural similarities with 2-amino-4-chloro-5-nitrophenol:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-nitrophenol | Amino and nitro groups on phenolic ring | Lacks chlorine; primarily used as an intermediate in pharmaceuticals. |
| 4-Chloro-3-nitrophenol | Nitro and chloro groups | Commonly used in dye manufacturing; different positioning of functional groups affects reactivity. |
| 3-Amino-4-chlorophenol | Amino and chloro groups | Similar reactivity but different applications in dye chemistry. |
These compounds exhibit varying degrees of reactivity and biological activity, making them suitable for different applications while highlighting the unique properties of 2-amino-4-chloro-5-nitrophenol .
Irritant;Environmental Hazard